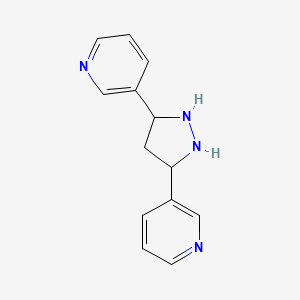![molecular formula C36H24CrN9NaO9S- B12343380 Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium is a complex chemical compound with the molecular formula C27H24CrN10Na2O11S+2 and a molecular weight of 794.5805 . This compound is known for its vibrant color and is often used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium involves several steps. The process typically starts with the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound. This intermediate is then reacted with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl to form the final product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent for various analytical techniques In biology, it is used in staining procedures to visualize cellular componentsIn industry, it is used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium include other azo compounds and chromate complexes. These compounds share similar structural features but differ in their specific functional groups and metal ion coordination. The uniqueness of this compound lies in its specific combination of azo groups and chromate complexation, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C36H24CrN9NaO9S- |
|---|---|
Molekulargewicht |
833.7 g/mol |
IUPAC-Name |
sodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;/q;;+3;+1/p-5 |
InChI-Schlüssel |
CUHIKCKLZWHTKW-UHFFFAOYSA-I |
Kanonische SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)
![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)


![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)



![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

